molecular formula C28H27F3N6OS B12603576 6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-

6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)-

Cat. No.: B12603576
M. Wt: 552.6 g/mol
InChI Key: SUTBGEJWOOOUFT-UHFFFAOYSA-N
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Description

6H-Oxazolo[4,5-g][3]benzazepine, 7,8,9,10-tetrahydro-8-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-2-(trifluoromethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Oxazolo[4,5-g][3]benzazepine derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the oxazolo ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of functional groups such as the trifluoromethyl group and the quinolinyl moiety.

    Reduction and Oxidation: Adjusting the oxidation state of intermediates to achieve the desired structure.

Industrial Production Methods

Industrial production of such complex compounds often involves:

    Batch Processing: Small-scale synthesis in laboratory settings.

    Continuous Flow Chemistry: Scalable methods for large-scale production, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing triazole moiety.

    Reduction: Reduction reactions can modify the quinolinyl group or other functional groups.

    Substitution: Various substitution reactions can introduce or modify functional groups on the benzazepine core.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts for facilitating cyclization and substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Typically, derivatives with modified functional groups or altered ring structures are obtained.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of novel materials with unique properties.

Biology

    Enzyme Inhibition:

    Biological Probes: Use in studying biological pathways and mechanisms.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating various diseases due to its unique structure.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Material Production:

Mechanism of Action

The mechanism of action of 6H-Oxazolo[4,5-g][3]benzazepine derivatives involves interactions with specific molecular targets. These may include:

    Enzyme Binding: Inhibition or activation of enzymes through binding to active sites.

    Receptor Modulation: Interaction with cellular receptors to modulate biological pathways.

    Signal Transduction: Influence on intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazepines: Similar in structure but with different functional groups.

    Quinoline Derivatives: Share the quinolinyl moiety but differ in other structural aspects.

    Triazole Compounds: Contain the triazole ring but vary in other parts of the molecule.

Uniqueness

6H-Oxazolo[4,5-g][3]benzazepine derivatives are unique due to their combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H27F3N6OS

Molecular Weight

552.6 g/mol

IUPAC Name

8-[3-[[4-methyl-5-(2-methylquinolin-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-2-(trifluoromethyl)-6,7,9,10-tetrahydro-[1,3]oxazolo[5,4-i][3]benzazepine

InChI

InChI=1S/C28H27F3N6OS/c1-17-7-9-20-21(5-3-6-22(20)32-17)25-34-35-27(36(25)2)39-16-4-13-37-14-11-18-8-10-23-24(19(18)12-15-37)33-26(38-23)28(29,30)31/h3,5-10H,4,11-16H2,1-2H3

InChI Key

SUTBGEJWOOOUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2C=C1)C3=NN=C(N3C)SCCCN4CCC5=C(CC4)C6=C(C=C5)OC(=N6)C(F)(F)F

Origin of Product

United States

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